molecular formula C14H21NO B7870198 2-Cyclohexylmethoxy-6-methyl-phenylamine

2-Cyclohexylmethoxy-6-methyl-phenylamine

Cat. No.: B7870198
M. Wt: 219.32 g/mol
InChI Key: FFVARKUNCGXHFA-UHFFFAOYSA-N
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Description

2-Cyclohexylmethoxy-6-methyl-phenylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a cyclohexylmethoxy group attached to the phenyl ring, along with a methyl group at the 6th position. Phenethylamines are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylmethoxy-6-methyl-phenylamine typically involves the following steps:

    Formation of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexylmethanol with a suitable phenol derivative under basic conditions to form the cyclohexylmethoxy group.

    Introduction of the Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylmethoxy-6-methyl-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Cyclohexylmethoxy-6-methyl-phenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexylmethoxy-6-methyl-phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylmethoxy-6-methyl-phenylamine is unique due to the presence of both the cyclohexylmethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(cyclohexylmethoxy)-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVARKUNCGXHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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